molecular formula C10H12O2 B181665 3-(2-Methylphenyl)propionic acid CAS No. 22084-89-5

3-(2-Methylphenyl)propionic acid

Cat. No.: B181665
CAS No.: 22084-89-5
M. Wt: 164.2 g/mol
InChI Key: JIRKNEAMPYVPTD-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propionic acid is an organic compound with the molecular formula C10H12O2. It is a carboxylic acid building block that participates in various chemical reactions and synthesis processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-(2-Methylphenyl)propionic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in the creation of compounds targeting neurological disorders. The compound's role as a precursor in drug synthesis highlights its importance in developing treatments for conditions such as depression and anxiety.

Case Study: Neurological Drug Synthesis

  • Objective: To explore the synthesis of novel antidepressants.
  • Methodology: Researchers utilized this compound to synthesize derivatives that showed increased binding affinity to serotonin receptors.
  • Results: The synthesized compounds exhibited significant antidepressant-like activity in preclinical models, suggesting potential for further clinical development.

Neurotransmitter Research

The compound is instrumental in neurotransmitter research, particularly in studies examining how amino acids influence brain function and behavior. It is used to model neurotransmitter systems and assess their interactions with various drugs.

Data Table: Effects on Neurotransmitter Activity

Study FocusMethodologyKey Findings
Amino Acid InfluenceIn vitro assays on rat cortical slicesThis compound enhanced GABAergic activity, indicating potential anxiolytic effects.
Receptor BindingRadiolabeled binding assaysShowed increased binding affinity to serotonin receptors compared to control compounds.

Biochemical Assays

In biochemical assays, this compound is employed to measure enzyme activity and analyze metabolic pathways. Its application aids in understanding drug interactions and metabolic processes.

Case Study: Enzyme Activity Measurement

  • Objective: To investigate the impact of this compound on enzyme kinetics.
  • Methodology: The compound was introduced into enzyme assays to observe changes in reaction rates.
  • Results: Significant alterations in enzyme activity were noted, suggesting that this compound could influence metabolic pathways relevant to drug metabolism.

Peptide Synthesis

This compound plays a vital role in peptide synthesis, which is essential for various biological functions and therapeutic applications. Its incorporation into peptides can enhance stability and bioactivity.

Data Table: Peptide Synthesis Applications

Peptide TypeApplicationImpact
Therapeutic PeptidesCancer treatmentImproved efficacy and reduced side effects due to enhanced stability.
Hormonal PeptidesHormone replacement therapiesIncreased half-life and bioavailability.

Material Science

In material science, this compound is explored for its potential in creating new polymers with specific properties. This application can lead to advancements in materials used for biomedical devices and drug delivery systems.

Case Study: Polymer Development

  • Objective: To develop biocompatible polymers for drug delivery.
  • Methodology: The compound was polymerized with other monomers to create a novel material.
  • Results: The resulting polymer exhibited desirable properties such as controlled release of drugs and biocompatibility, making it suitable for medical applications.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)propionic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring allows for π-π interactions and electrophilic substitution reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)propionic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable building block in organic synthesis and various industrial applications .

Biological Activity

3-(2-Methylphenyl)propionic acid, also known as 2-Methyl-3-(2-methylphenyl)propanoic acid, is a carboxylic acid derivative that has garnered interest for its potential biological activities. This compound is structurally characterized by a propanoic acid backbone with a 2-methylphenyl substituent, which may influence its interaction with biological targets and metabolic pathways.

  • Molecular Formula : C12_{12}H16_{16}O2_2
  • Molecular Weight : Approximately 192.26 g/mol

The unique structure of this compound allows it to participate in various biochemical reactions, particularly due to the presence of the carboxylic acid functional group.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The compound has been studied for its ability to inhibit cancer cell proliferation and exhibit anti-inflammatory properties.

Anticancer Activity

A study synthesized derivatives based on similar compounds and tested their effects on colon cancer cells (HCT-116). Among the synthesized compounds, several demonstrated significant inhibitory effects on cell proliferation, indicating that structural modifications can enhance anticancer activity. For instance, certain derivatives achieved IC50_{50} values as low as 0.69 μM, showcasing their potential as effective anticancer agents compared to standard treatments like doxorubicin (IC50_{50}: 2.29 μM) .

Anti-inflammatory Effects

Compounds related to this compound have shown promise in reducing inflammation. The presence of the aromatic ring in these compounds enhances their interaction with biological targets involved in inflammatory pathways. Further research is needed to confirm these effects specifically for this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals that:

Compound NameMolecular FormulaKey Features
3-(4-Methylphenyl)propanoic acidC11_{11}H14_{14}O2_2Similar structure; potential for similar activity
3-Hydroxy-2,2-Dimethyl-3-(4-methylphenyl)propanoic acidC12_{12}H16_{16}O3_3Hydroxyl group introduces different reactivity
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acidC12_{12}H15_{15}FO2_2Fluorine substitution alters electronic properties

This table illustrates how modifications can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Inhibition of HDACs : A series of compounds derived from this compound were synthesized and evaluated for their histone deacetylase (HDAC) inhibitory activities. Some derivatives exhibited potent inhibition comparable to established HDAC inhibitors, suggesting potential use in cancer therapy .
  • Cyclooxygenase Inhibition : Related compounds have been studied for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in managing inflammation and pain . The findings indicate that structural features significantly impact their efficacy as COX inhibitors.

Future Research Directions

While preliminary studies indicate promising biological activities for this compound, further research is warranted to:

  • Elucidate Mechanisms : Investigate the specific biochemical pathways influenced by this compound.
  • Conduct In Vivo Studies : Assess the therapeutic potential and safety profile through animal models.
  • Explore Derivative Variations : Synthesize and evaluate additional derivatives to optimize biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-methylphenyl)propionic acid, and what factors influence reaction efficiency?

  • Methodological Answer : A general approach involves catalytic hydrogenation of unsaturated precursors using palladium on charcoal under H₂, as demonstrated for structurally similar phenylpropionic acids . However, steric hindrance from the 2-methyl substituent may necessitate optimized conditions, such as acid catalysis (e.g., triflic acid) and activation methods like microwave (MW) or ultrasound (US) irradiation, to enhance reaction rates and yields .

Q. How can researchers identify and quantify this compound in complex biological matrices?

  • Methodological Answer : Untargeted metabolomics workflows using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended. Key parameters include exact mass measurements (e.g., <1 ppm error), isotopic profile matching, and fragmentation pattern analysis. For example, phenylpropionic acid derivatives are identified by comparing their MS² spectra to reference standards, as shown in serum and urine metabolomics studies .

Q. What analytical techniques validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are standard. For structural confirmation, ¹H/¹³C NMR chemical shifts and coupling constants should align with computational predictions or databases. Mass spectrometry (e.g., ESI-QTOF) further corroborates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in intramolecular cyclization reactions?

  • Methodological Answer : The 2-methyl group introduces steric hindrance, destabilizing transition states in cyclization reactions. Electronic effects from the methyl substituent may alter electron density at the reaction center, as observed in failed cyclization attempts of 3-(2,4-dimethoxyphenyl)propionic acid. Computational modeling (e.g., DFT) can predict orbital interactions, while experimental optimization via MW-assisted triflic acid catalysis improves reactivity .

Q. What biocatalytic strategies enable enantioselective synthesis of derivatives of this compound?

  • Methodological Answer : Deracemization using a dual-enzyme system (e.g., (R)-amino acid oxidase and (S)-aminotransferase) achieves high enantiomeric excess (>99.9%). Substrate engineering, pH control (7.0–8.0), and cofactor supplementation (PLP) are critical. Scaling to pilot batches (e.g., 70 L reactors) requires optimized enzyme loadings and antifoam agents to maintain reaction efficiency .

Q. How can advanced crystallization techniques and software like SHELXL improve structural determination of novel derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves steric and electronic challenges in structural analysis. Key SHELXL features include TWIN commands for handling twinned crystals and HKLF 5 formatting for high-resolution data. For derivatives with poor crystallinity, synchrotron radiation or cryocooling (100 K) enhances diffraction quality .

Q. What methodologies resolve contradictions in reported synthetic yields of substituted phenylpropionic acids?

  • Methodological Answer : Systematic substituent effect studies, such as comparing ortho- vs. para-substituted analogs, clarify reactivity trends. For example, this compound shows lower cyclization yields than its 4-methyl counterpart due to steric hindrance. Reaction screening under MW, US, and Q-tube™ conditions identifies optimal protocols, with triflic acid (3–5 eq.) proving most effective for disubstituted substrates .

Q. Notes

  • Advanced questions emphasize mechanistic analysis, while basic questions focus on standard protocols.
  • Methodological rigor and evidence-based answers ensure reproducibility in academic research.

Properties

IUPAC Name

3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRKNEAMPYVPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176586
Record name 3-(2-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22084-89-5
Record name 3-(2-Methylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022084895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)propanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-(2-Methylphenyl)propionic acid
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3-(2-Methylphenyl)propionic acid
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-(2-Methylphenyl)propionic acid
4-Methoxy-6-methylquinazoline
3-(2-Methylphenyl)propionic acid
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-(2-Methylphenyl)propionic acid
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-(2-Methylphenyl)propionic acid

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